Dodecyltrimethylammonium bromide
Overview
Description
Dodecyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C₁₅H₃₄BrN . It is a cationic surfactant widely used in various scientific and industrial applications due to its ability to interact with biological molecules and disrupt cell membranes .
Scientific Research Applications
Dodecyltrimethylammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Dodecyltrimethylammonium bromide (DTAB) is a quaternary ammonium surfactant . Its primary target is membrane-bound proteins and peptides . It also interacts with the DNA molecule .
Mode of Action
DTAB disrupts hydrophobic interactions and electrostatic forces . This allows it to effectively solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . In the case of DNA, DTAB changes the mechanical properties of the biopolymer, the binding parameters, and the competition of the two mechanisms involved in the interaction: electrostatic attraction between the cationic surfactant heads and the negative phosphate backbone of the DNA and hydrophobic interactions between the tails of the bound DTAB molecules .
Biochemical Pathways
Its ability to solubilize proteins and peptides, extract dna, and lyse cells suggests that it can influence a wide range of biochemical processes .
Pharmacokinetics
Its solubility is reported to be 954 g/l at 20 °c , which may influence its bioavailability.
Result of Action
DTAB’s action results in the solubilization of membrane-bound proteins and peptides, making them accessible for analysis and characterization . It also results in DNA compaction in solution depending on the quantity of bound surfactant .
Action Environment
The action of DTAB can be influenced by environmental factors such as temperature, as its solubility is temperature-dependent . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dodecyltrimethylammonium bromide plays a crucial role in protein solubilization and purification . Its ability to disrupt hydrophobic interactions and electrostatic forces allows it to effectively solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . This property is particularly important in proteomics studies involving membrane proteins, which are often difficult to solubilize using conventional methods .
Cellular Effects
This compound demonstrates effectiveness in cell lysis processes . Its ability to disrupt cell membranes and release intracellular components makes it a valuable tool for breaking down cells and accessing their contents . It also interacts with DNA and alters its conformation, facilitating the release of DNA from cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction of the DNA molecule with the surfactant . Single-molecule force spectroscopy experiments have unveiled how the surfactant changes the mechanical properties of the biopolymer, the binding parameters, and the competition of the two mechanisms involved in the interaction: electrostatic attraction between the cationic surfactant heads and the negative phosphate backbone of the DNA and hydrophobic interactions between the tails of the bound this compound molecules, which can result in DNA compaction in solution depending on the quantity of bound surfactant .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on DNA and protein solubilization are significant and can be observed in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyltrimethylammonium bromide is typically synthesized through the quaternization of dodecylamine with methyl bromide. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization from acetone and washed with diethyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions in continuous reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Dodecyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-pair formation and micelle formation in aqueous solutions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Ion-Pair Formation: Occurs in the presence of counterions like chloride or sulfate.
Micelle Formation: Takes place in aqueous solutions at concentrations above the critical micelle concentration (CMC).
Major Products Formed:
Substitution Reactions: Yield products such as dodecyltrimethylammonium chloride or dodecyltrimethylammonium sulfate.
Ion-Pair Formation: Results in stable ion pairs that can be used in various analytical techniques.
Comparison with Similar Compounds
- Hexadecyltrimethylammonium bromide
- Tetradecyltrimethylammonium bromide
- Didodecyldimethylammonium bromide
- Dodecyltrimethylammonium chloride
Comparison: Dodecyltrimethylammonium bromide is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing proteins and disrupting cell membranes. Compared to hexadecyltrimethylammonium bromide and tetradecyltrimethylammonium bromide, it has a shorter alkyl chain, which can influence its micelle formation and interaction with biological molecules .
Properties
IUPAC Name |
dodecyl(trimethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSAJYUBXQQDR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-91-9 (Parent) | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044366 | |
Record name | Dodecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyltrimethylammonium bromide | |
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CAS No. |
1119-94-4 | |
Record name | Dodecyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyltrimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAURTRIMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IC8NZ97S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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